molecular formula C24H32N4O4 B11107996 3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]

3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]

Cat. No.: B11107996
M. Wt: 440.5 g/mol
InChI Key: KGPRHCPCQWQEFW-UHFFFAOYSA-N
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Description

3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] is a complex organic compound that features a piperazine ring substituted with N-(2-methoxyphenyl)propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] typically involves the reaction of piperazine with N-(2-methoxyphenyl)propanamide under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological processes and interactions due to its unique structure.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] include other piperazine derivatives such as:

Uniqueness

The uniqueness of 3,3’-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide] lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

3-[4-[3-(2-methoxyanilino)-3-oxopropyl]piperazin-1-yl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C24H32N4O4/c1-31-21-9-5-3-7-19(21)25-23(29)11-13-27-15-17-28(18-16-27)14-12-24(30)26-20-8-4-6-10-22(20)32-2/h3-10H,11-18H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

KGPRHCPCQWQEFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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